2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with cyclopropyl, piperazinyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a cyclopropyl halide and a base.
Substitution with Piperazine: The piperazinyl group can be introduced through a nucleophilic substitution reaction using piperazine and a suitable leaving group on the pyrimidine ring.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired product’s quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperazine in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4-(morpholin-4-yl)-6-(trifluoromethyl)pyrimidine
- 2-Cyclopropyl-4-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine
Uniqueness
2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the piperazinyl group, which can impart different pharmacological properties compared to similar compounds with other substituents. The trifluoromethyl group also enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development.
Biological Activity
2-Cyclopropyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, with the CAS number 1708370-58-4, is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H15F3N4
- Molecular Weight : 272.27 g/mol
- Chemical Structure : The structure includes a pyrimidine core substituted with a cyclopropyl group and a piperazine moiety, along with trifluoromethyl groups that may enhance its biological activity.
Pharmacological Profile
Research has indicated that this compound exhibits activity against several biological targets, which can be summarized as follows:
Biological Activity | Mechanism of Action | Target |
---|---|---|
Anticancer | Inhibition of tumor cell proliferation | Various cancer cell lines |
Anti-inflammatory | Modulation of inflammatory pathways | Cytokines and signaling pathways |
Neuroprotective | Protection against neuronal damage | Neuronal cells |
Anticancer Activity
In vitro studies have demonstrated that this compound shows significant efficacy against various cancer cell lines. For example, it has been tested against human breast cancer cells, where it was found to inhibit cell viability with an IC50 value comparable to established chemotherapeutics like Olaparib . The compound's mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair processes.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate the expression of pro-inflammatory cytokines and inhibit pathways related to inflammation, potentially making it useful for treating conditions such as rheumatoid arthritis .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Cancer Cell Lines :
- Neuroprotective Study :
- Inflammation Model :
Properties
IUPAC Name |
2-cyclopropyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4/c13-12(14,15)9-7-10(19-5-3-16-4-6-19)18-11(17-9)8-1-2-8/h7-8,16H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLSWDRANHRTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCNCC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.